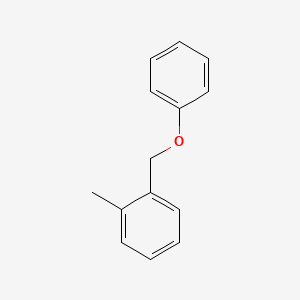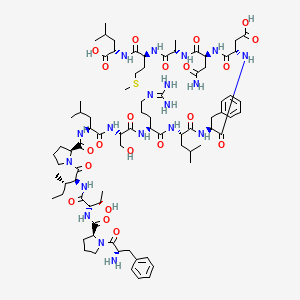
L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl- is a complex peptide composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like this one are used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, such peptides are used to study enzyme-substrate interactions , cell signaling pathways , and protein-protein interactions .
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors , drug delivery systems , and cosmetic formulations .
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by:
Binding to specific receptors: on cell surfaces, triggering a cascade of intracellular events.
Interacting with enzymes: to modulate their activity.
Forming complexes: with other proteins to alter their function.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
L-Phenylalanyl-L-proline: Another peptide with distinct biological activities.
Uniqueness
The uniqueness of L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
Propiedades
Número CAS |
55207-84-6 |
|---|---|
Fórmula molecular |
C81H127N19O21S |
Peso molecular |
1735.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C81H127N19O21S/c1-12-45(8)64(97-77(117)65(47(10)102)98-76(116)61-28-20-31-99(61)78(118)50(82)37-48-22-15-13-16-23-48)79(119)100-32-21-27-60(100)75(115)94-54(35-43(4)5)71(111)96-59(41-101)74(114)89-51(26-19-30-86-81(84)85)67(107)90-53(34-42(2)3)70(110)91-55(38-49-24-17-14-18-25-49)72(112)93-57(40-63(104)105)73(113)92-56(39-62(83)103)69(109)87-46(9)66(106)88-52(29-33-122-11)68(108)95-58(80(120)121)36-44(6)7/h13-18,22-25,42-47,50-61,64-65,101-102H,12,19-21,26-41,82H2,1-11H3,(H2,83,103)(H,87,109)(H,88,106)(H,89,114)(H,90,107)(H,91,110)(H,92,113)(H,93,112)(H,94,115)(H,95,108)(H,96,111)(H,97,117)(H,98,116)(H,104,105)(H,120,121)(H4,84,85,86)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |
Clave InChI |
GXPXOZHEDPXXKH-ZGEVSLSRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
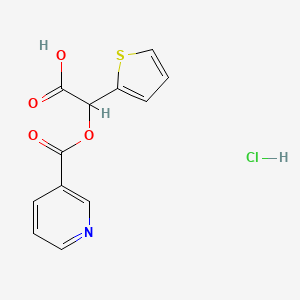

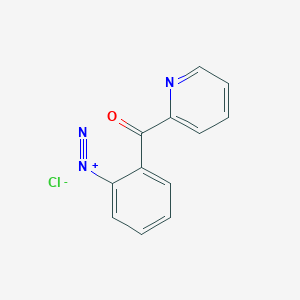
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
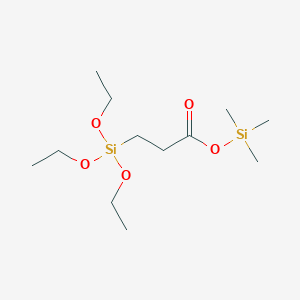
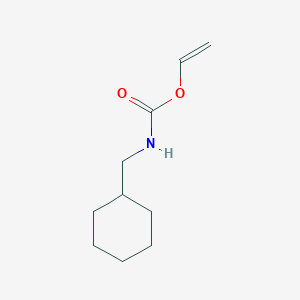
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
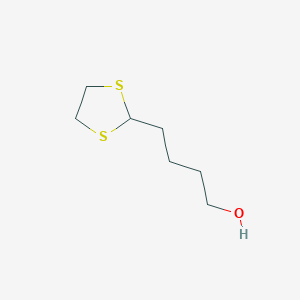
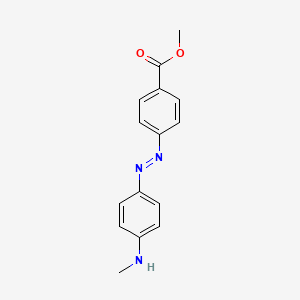
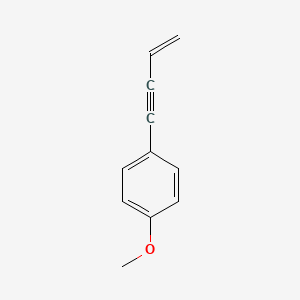
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
